molecular formula C23H30BrN3O3S B304895 (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide

(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide

Cat. No. B304895
M. Wt: 508.5 g/mol
InChI Key: TXBBCOMWGLPHLU-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide, also known as BMEHEB, is a novel compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide is not fully understood. However, it has been reported to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development. (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, in liver tissue. These effects suggest that (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide may have potential therapeutic applications in inflammation-related diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide in lab experiments is its high purity and stability. However, one limitation is that its solubility in water is low, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide could focus on its potential applications in cancer therapy and inflammation-related diseases. Studies could also investigate the optimal dosage and administration route of (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide in vivo. Additionally, the development of more water-soluble derivatives of (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide could enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-(5-methyl-2-(propan-2-yl)phenoxy)ethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with N-methylhydrazinecarbothioamide to yield (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide. This synthesis method has been reported in a research article by Zhang et al. (2018).

Scientific Research Applications

(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to have anti-inflammatory and anti-oxidant properties. These properties make (2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide a promising candidate for further research in the fields of cancer therapy and inflammation-related diseases.

properties

Product Name

(2E)-2-(3-bromo-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-N-methylhydrazinecarbothioamide

Molecular Formula

C23H30BrN3O3S

Molecular Weight

508.5 g/mol

IUPAC Name

1-[(E)-[3-bromo-5-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylideneamino]-3-methylthiourea

InChI

InChI=1S/C23H30BrN3O3S/c1-6-28-21-13-17(14-26-27-23(31)25-5)12-19(24)22(21)30-10-9-29-20-11-16(4)7-8-18(20)15(2)3/h7-8,11-15H,6,9-10H2,1-5H3,(H2,25,27,31)/b26-14+

InChI Key

TXBBCOMWGLPHLU-VULFUBBASA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NC)Br)OCCOC2=C(C=CC(=C2)C)C(C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NC)Br)OCCOC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NC)Br)OCCOC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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